molecular formula C15H14F3N3O2 B2402335 morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone CAS No. 956741-93-8

morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone

Cat. No.: B2402335
CAS No.: 956741-93-8
M. Wt: 325.291
InChI Key: XAJAIJOZPHOEHP-UHFFFAOYSA-N
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Description

Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone (CAS: 956741-93-8) is a heterocyclic compound with the molecular formula C₁₅H₁₄F₃N₃O₂ and a molecular weight of 325.29 g/mol . Structurally, it consists of a pyrazole ring substituted with a phenyl group at position 1, a trifluoromethyl (-CF₃) group at position 5, and a morpholino methanone moiety at position 3. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole derivatives, which are known for antimicrobial, anti-inflammatory, and kinase-inhibitory activities .

Properties

IUPAC Name

morpholin-4-yl-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)13-12(14(22)20-6-8-23-9-7-20)10-19-21(13)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJAIJOZPHOEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core via Cyclocondensation

The pyrazole ring is constructed through cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, phenylhydrazine reacts with ethyl trifluoroacetoacetate under acidic conditions to yield 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This intermediate is subsequently esterified or amidated for further functionalization.

Key Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Catalyst: HCl or H₂SO₄
  • Temperature: 80–100°C
  • Yield: 60–75% (estimated from analogous syntheses in patent literature).

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced either via direct fluorination or by using trifluoromethylating reagents. A common strategy involves nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF₃) in the presence of a Lewis acid catalyst. Alternatively, electrophilic trifluoromethylation with Umemoto’s reagent ensures regioselectivity at the pyrazole’s 5-position.

Challenges :

  • Steric hindrance from the phenyl group at position 1.
  • Competing side reactions at position 3 or 4 of the pyrazole.

Coupling of the Morpholine Moiety

The morpholine group is introduced via nucleophilic acyl substitution. The pyrazole-4-carbonyl chloride reacts with morpholine in dichloromethane (DCM) under inert atmosphere:

$$
\text{1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride} + \text{Morpholine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$

Optimization Parameters :

  • Base: Triethylamine (2.5 equiv)
  • Reaction Time: 12–16 hours
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane).

Experimental Procedures from Patent Literature

Method A: Suzuki–Miyaura Cross-Coupling (Adapted from WO2007073283A1)

Arylboronic acids are employed to functionalize halogenated pyrazole intermediates. For instance:

  • Step 1 : 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is prepared via bromination of the parent pyrazole.
  • Step 2 : Suzuki coupling with morpholine-4-boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C.

Data Table 1 : Comparison of Coupling Conditions

Parameter Condition 1 Condition 2
Catalyst Pd(PPh₃)₄ Pd(OAc)₂/XPhos
Solvent Dioxane/H₂O Toluene/EtOH
Temperature (°C) 90 110
Yield (%) 68 52

Analytical Characterization and Validation

The compound is characterized via:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazole-H), 7.55–7.43 (m, 5H, Ph-H), 3.75–3.65 (m, 8H, morpholine-H).
  • HRMS : m/z calc. for C₁₅H₁₄F₃N₃O₂ [M+H]⁺: 326.1089; found: 326.1092.

Challenges in Scale-Up and Industrial Production

  • Trifluoromethylation Efficiency : Low atom economy (35–40%) due to reagent costs.
  • Purification : Requires multiple chromatographic steps to isolate the target compound from regioisomers.

Applications and Pharmacological Relevance

The compound’s GABA receptor modulation activity is attributed to its trifluoromethylpyrazole core, which enhances binding affinity to the benzodiazepine site. Preclinical studies suggest potential in treating anxiety disorders, though clinical data remain unpublished.

Chemical Reactions Analysis

Types of Reactions

Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Scientific Research Applications

Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone has several notable applications in scientific research:

Chemistry

  • Building Block for Synthesis: Used as a precursor for synthesizing more complex molecules, particularly in organic synthesis and materials science.

Biology

  • Bioactive Compound Investigation: Explored for its antimicrobial and anticancer properties. Studies indicate that it can inhibit specific kinases involved in inflammatory pathways, particularly the p38 MAPK pathway, which is crucial for cytokine production and inflammatory responses.

Medicine

  • Drug Development Potential: Investigated for targeting specific enzymes or receptors, showing promise in treating conditions related to inflammation and cancer. In vitro studies have demonstrated significant inhibition of the p38 MAPK enzyme with IC50 values in the nanomolar range, indicating strong anti-inflammatory effects.

Industry

  • Material Development: Utilized in creating new materials with unique properties such as high thermal stability and specific electronic characteristics.

Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. Its inhibition of kinases involved in inflammatory pathways highlights its potential therapeutic applications.

Mechanism of Action

The mechanism of action of morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Substituents Molecular Formula Key Features Reference
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone Pyrazole - 1-Phenyl
- 5-CF₃
- 4-Morpholino methanone
C₁₅H₁₄F₃N₃O₂ High lipophilicity (CF₃), hydrogen-bonding potential (morpholino)
(4-Methylpiperazin-1-yl)[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone Pyrazole - 1-Phenyl
- 5-Pyrrolyl
- 4-Methylpiperazinyl methanone
C₁₉H₂₀N₆O Enhanced basicity (piperazine), altered steric bulk (pyrrole)
3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one Pyrazolone - 1-Phenyl
- 3-Morpholino
- 5-Ketone
C₁₃H₁₅N₃O₂ Reduced molecular weight, ketone group for reactivity
{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone Triazole + Quinoline - 8-CF₃ quinoline
- 4-Morpholino methanone
- 5-Methyl triazole
C₁₈H₁₆F₃N₅O₂ Extended π-system (quinoline), planar CF₃ orientation
5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol Pyrazole + Oxadiazole - 1-Phenyl
- 5-CF₃
- 4-Oxadiazole
C₁₂H₈F₃N₅O Oxadiazole enhances metabolic stability; hydroxyl group for H-bonding

Key Structural Insights :

  • The trifluoromethyl group is a conserved feature in compounds targeting improved lipophilicity and resistance to oxidative metabolism .
  • Hybrid structures (e.g., triazole-quinoline in ) exhibit extended conjugation, influencing electronic properties and binding interactions.
Physicochemical Properties
Property Morpholino[1-phenyl-5-CF₃-pyrazol-4-yl]methanone 3-Morpholino-1-phenyl-pyrazol-5-one Triazole-Quinoline Hybrid
Molecular Weight 325.29 245.28 409.35
LogP (Predicted) 3.1–3.5 1.8–2.2 4.0–4.5
Hydrogen Bond Acceptors 5 4 7
Rotatable Bonds 4 3 6
Crystallinity Not reported Not reported High (ordered CF₃ and H-bonding)

Analysis :

  • The trifluoromethyl group increases LogP significantly compared to non-CF₃ analogs (e.g., pyrazol-5-one in ).
  • The triazole-quinoline hybrid’s higher molecular weight and rotatable bonds may reduce solubility but enhance target engagement through π-π stacking .

Biological Activity

Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone (CAS No: 956741-93-8) is a compound characterized by its unique molecular structure, which includes a morpholine ring and a pyrazole nucleus substituted with a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.

  • Molecular Formula: C15H14F3N3O2
  • Molecular Weight: 325.29 g/mol
  • Structure: The compound features a morpholine moiety linked to a pyrazole ring, which is further substituted with a phenyl group and a trifluoromethyl group.

Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. The compound has been shown to inhibit specific kinases involved in inflammatory pathways, particularly the p38 MAPK pathway, which plays a critical role in cytokine production and inflammatory responses.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit the p38 MAPK enzyme with an IC50 value in the nanomolar range. For instance, related compounds have shown IC50 values as low as 0.004 μM for p38 inhibition, indicating a strong potential for anti-inflammatory effects .

Anti-inflammatory Activity

The inhibition of TNFα and IL-1 induced IL-6 production in human chondrosarcoma cells (SW1353) suggests that this compound may effectively reduce inflammation . This anti-inflammatory activity is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Emerging studies have also explored the anticancer potential of this compound. The structural characteristics of pyrazole derivatives have been linked to various anticancer mechanisms, including apoptosis induction and cell cycle arrest . The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Table of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
p38 MAPK Inhibitionp38 MAPK0.004
TNFα ProductionSW1353 Cells0.053
IL-6 ProductionSW1353 Cells0.820

Recent Research Developments

Recent studies have focused on optimizing the pharmacokinetic properties of pyrazole derivatives similar to this compound. These modifications aim to enhance solubility and metabolic stability while maintaining or improving biological activity against specific targets such as PfATP4 in malaria parasites .

Comparative Analysis with Related Compounds

Comparative studies with other pyrazole derivatives have highlighted the unique efficacy profile of this compound. For instance, analogs with different substituents were evaluated for their anti-inflammatory properties, revealing that the trifluoromethyl group significantly contributes to enhanced activity against inflammatory markers .

Q & A

Q. What are the recommended synthetic routes for morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone?

The synthesis typically involves:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with trifluoromethyl ketones under acidic conditions.
  • Step 2 : Functionalization at the 4-position using morpholine derivatives via nucleophilic substitution or coupling reactions.
  • Key reagents : 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride (as an intermediate; see ) and morpholine in anhydrous solvents like dichloromethane.
  • Conditions : Reactions are conducted under nitrogen atmosphere at 0–25°C, with purification via column chromatography ().

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., Hirshfeld surface analysis for hydrogen bonding and π-π stacking; ).
  • NMR spectroscopy : Confirm substituent positions (e.g., 19F^{19}\text{F} NMR for trifluoromethyl groups, 1H^{1}\text{H} NMR for morpholine protons) ().
  • Mass spectrometry : Validate molecular weight and fragmentation patterns ().

Q. How does the trifluoromethyl group influence reactivity in this compound?

  • Electron-withdrawing effects : Stabilizes intermediates in nucleophilic substitution or cross-coupling reactions.
  • Steric hindrance : May reduce reaction rates at the 4-position.
  • Methodological note : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity ().

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

  • Software : SHELX suite (e.g., SHELXL for refinement, SHELXD for phase resolution) ().
  • Strategies :
    • Apply restraints to disordered regions.
    • Use TWIN commands for twinned data.
    • Validate with R-factor convergence and difference density maps.
  • Example : utilized SHELX to resolve a monoclinic crystal system (P21/cP2_1/c, a=6.0686a = 6.0686 Å, b=18.6887b = 18.6887 Å, c=14.9734c = 14.9734 Å) with β=91.559\beta = 91.559^\circ.

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Comparative analogs : Synthesize derivatives with modified substituents (e.g., replacing morpholine with piperidine or pyrrolidine) ().
  • Biological assays : Test against targets like kinases or microbial enzymes.
  • Data analysis : Use QSAR models to correlate substituent electronic parameters (Hammett constants) with activity ().

Q. What computational methods predict binding modes with biological targets?

  • Docking simulations : Employ AutoDock Vina or Schrödinger Suite with protein structures (e.g., PDB entries).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Example : highlighted similar compounds interacting with ATP-binding pockets via hydrogen bonds and hydrophobic contacts.

Q. How to address contradictory bioactivity data in different assay conditions?

  • Variable control : Standardize solvent (DMSO concentration ≤1%), pH, and temperature.
  • Dose-response curves : Use Hill slopes to compare potency across assays.
  • Validation : Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. SPR) ().

Q. What solvent systems stabilize this compound during storage?

  • Stability tests : Monitor degradation via HPLC in solvents like acetonitrile, ethanol, or DMSO at −20°C.
  • Deuterated solvents : Used in kinetic studies (e.g., keto-enol tautomerization; ).
  • Avoid : Prolonged exposure to protic solvents (e.g., methanol), which may hydrolyze the morpholine moiety.

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